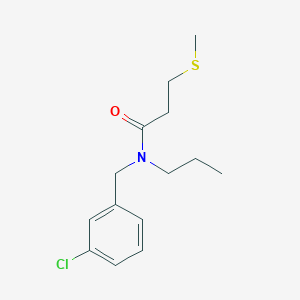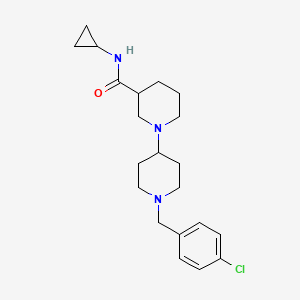
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine
説明
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine, also known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a stimulant that produces effects similar to amphetamines and cocaine. In recent years, MPHP has gained popularity as a recreational drug, leading to increased interest in its chemical properties, synthesis, and potential applications in scientific research.
作用機序
The mechanism of action of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also activate the release of these neurotransmitters from nerve terminals, further enhancing its stimulant effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, heart rate, and blood pressure, as well as changes in body temperature and metabolism. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also affect the levels of certain hormones, such as cortisol and testosterone, which are involved in stress and sexual function.
実験室実験の利点と制限
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, allowing for small amounts to be used in studies. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has a rapid onset of action and a short duration of effects, making it useful for studying acute effects of stimulants. However, N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine also has limitations, including its potential for abuse and toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine. One area of interest is its potential as a treatment for psychiatric disorders, particularly depression and ADHD. Another area of research is the development of new synthetic cathinones with improved therapeutic potential and reduced toxicity. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine use and its potential for addiction. Overall, research on N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has the potential to provide valuable insights into the mechanisms of stimulant drugs and their effects on the brain and behavior.
科学的研究の応用
N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to interact with various neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward, and addiction. N-methyl-N-(2-phenylethyl)-1-(4-pyridinylmethyl)-3-piperidinamine may also have therapeutic potential for certain psychiatric disorders, such as depression and attention-deficit/hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-22(15-11-18-6-3-2-4-7-18)20-8-5-14-23(17-20)16-19-9-12-21-13-10-19/h2-4,6-7,9-10,12-13,20H,5,8,11,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKRKSVWNBJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxybenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide](/img/structure/B3815190.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3815202.png)
![2-{1-(2-methylbenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B3815208.png)
![(1S*,6R*)-9-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3815210.png)
![N-methyl-N-(1-methylpyrrolidin-3-yl)-2-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3815211.png)
![ethyl 4-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B3815215.png)
![N-ethyl-3-(6-oxa-9-azaspiro[4.5]dec-9-yl)-N-phenylpropanamide](/img/structure/B3815230.png)
![methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B3815232.png)
![N-methyl-2-{methyl[(4-phenyl-1,3-thiazol-2-yl)methyl]amino}propanamide](/img/structure/B3815242.png)

![{[5-(isopropoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3815263.png)
![6-{[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3815270.png)
![ethyl 4-{[(3-isobutylisoxazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3815280.png)